molecular formula C15H9BrN2O2 B1344821 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid CAS No. 207279-31-0

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

Cat. No.: B1344821
CAS No.: 207279-31-0
M. Wt: 329.15 g/mol
InChI Key: ICUFIIGJRIOKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.

Scientific Research Applications

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid has several scientific research applications:

Mechanism of Action

In human cells, this compound inhibits the eosinophil and neutrophil oxidative burst, the release of cytokines by T cells, and the tumor necrosis factor-alpha release from monocytes, in the nanomolar range . It shows activity both in vitro on human inflammatory cells and in vivo in animal models of lung inflammation .

Safety and Hazards

The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com .

Future Directions

This compound is not intended for human or veterinary use. It is for research use only. It is a novel PDE4 inhibitor that shows promise in the field of anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cAMP-specific phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting these enzymes, this compound can modulate cAMP signaling pathways, affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating cAMP levels, this compound can impact processes such as cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in these processes, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of cAMP-specific phosphodiesterases, which leads to an increase in intracellular cAMP levels. This elevation in cAMP can activate protein kinase A (PKA) and other downstream effectors, resulting in changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, by inhibiting cAMP-specific phosphodiesterases, this compound can impact the metabolism of cAMP and related signaling molecules. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound may accumulate in certain compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, nucleus, or other subcellular structures, where it can interact with target biomolecules and exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid typically involves the condensation of 2-(p-tolylamino)-quinoline with benzoic acid or its derivatives, such as ethyl benzoate and benzoyl chloride, in the presence of a condensation agent like Eaton’s reagent (a solution of phosphorus pentoxide in methanesulfonic acid) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade reagents and equipment to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid
  • 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)benzoic acid
  • 2-Phenylpyridine

Uniqueness

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives with varying properties. This versatility makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUFIIGJRIOKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632559
Record name 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207279-31-0
Record name 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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